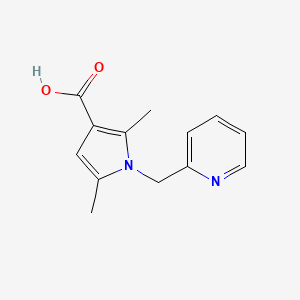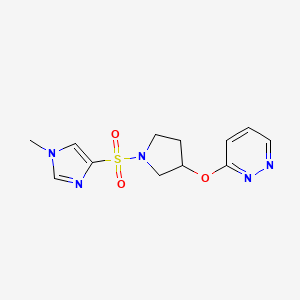![molecular formula C14H16N2O4 B2943576 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid CAS No. 2287313-28-2](/img/structure/B2943576.png)
5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid, also known as MI6, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MI6 is a derivative of indole, a heterocyclic organic compound that has been found in many natural products, including tryptophan, a common amino acid found in proteins. The synthesis of MI6 involves several steps, and it has been found to have unique biochemical and physiological effects that make it a promising candidate for scientific research.
Mécanisme D'action
The mechanism of action of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that degrade extracellular matrix proteins and play a role in cancer invasion and metastasis. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has also been found to inhibit the activity of phosphodiesterases, which are enzymes that degrade cyclic nucleotides and play a role in inflammation and smooth muscle relaxation.
Biochemical and physiological effects
5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has been found to have unique biochemical and physiological effects that make it a promising candidate for scientific research. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has been found to induce apoptosis, or programmed cell death, in cancer cells. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has also been found to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to various diseases. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has also been found to inhibit the production of nitric oxide, which is a signaling molecule that plays a role in inflammation and smooth muscle relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid is also relatively easy to synthesize, which makes it readily available for research purposes. However, 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has some limitations for lab experiments, including its relatively low potency and selectivity for certain enzymes and signaling pathways. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid also has limited bioavailability, which makes it difficult to study its effects in vivo.
Orientations Futures
There are several future directions for research on 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid, including the development of more potent and selective analogs, the study of its effects in vivo, and the identification of its molecular targets and mechanisms of action. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid could also be used as a tool for studying the role of matrix metalloproteinases and phosphodiesterases in various diseases, including cancer and inflammation. Additionally, 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid could be used as a starting point for the development of new drugs for these diseases.
Méthodes De Synthèse
The synthesis of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid involves several steps, starting with the reaction of 5-nitroindole with tert-butyl 2-bromoacetate to form a nitroester intermediate. The nitroester intermediate is then reduced with palladium on carbon to form the corresponding aminoester. The aminoester is then treated with di-tert-butyl dicarbonate to form the tert-butyl carbamate derivative, which is then hydrolyzed with hydrochloric acid to form 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid.
Applications De Recherche Scientifique
5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has been shown to have anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid has also been found to have anti-inflammatory properties, and it has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Propriétés
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-11-6-8-4-5-15-10(8)7-9(11)12(17)18/h4-7,15H,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJHXMMVZRESJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C2C(=C1)C=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(tert-butoxy)carbonyl]amino}-1H-indole-6-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl(4'-methoxy[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2943493.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2943496.png)

![(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2943503.png)

![N-{thieno[2,3-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2943506.png)

![5-[[3-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2943510.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2943511.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2943513.png)
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2943516.png)